molecular formula C17H15N7O2S3 B2355287 N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide CAS No. 850912-07-1

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide

Cat. No.: B2355287
CAS No.: 850912-07-1
M. Wt: 445.53
InChI Key: FVJKGRBPHRPHTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide is a novel synthetic compound designed for advanced biochemical and pharmacological research. This molecule is of significant interest in medicinal chemistry due to its hybrid structure, which incorporates two pharmaceutically relevant heterocyclic systems: a 1,3,4-thiadiazole and a pyrazolopyrimidine scaffold. The 1,3,4-thiadiazole moiety is widely recognized in the literature for its diverse biological activities, often serving as a key pharmacophore in inhibitors for various enzymes. The pyrazolopyrimidine core is a well-known privileged structure in drug discovery, frequently found in compounds investigated as kinase inhibitors and signal transduction modulators. The strategic integration of these domains via a sulfanylacetamide linker suggests potential for targeting specific enzymatic pathways. Researchers can leverage this compound as a key intermediate or a primary scaffold in projects aimed at developing new therapeutic agents, particularly in oncology and inflammatory diseases. Its specific mechanism of action is area-dependent and requires further empirical validation in research settings. This product is intended for laboratory research purposes only and is not manufactured or tested for human consumption or any veterinary applications. Researchers should handle this material with appropriate safety precautions, referring to the supplied Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O2S3/c1-2-27-17-23-22-16(29-17)19-12(25)9-28-15-20-13-11(14(26)21-15)8-18-24(13)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,19,22,25)(H,20,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJKGRBPHRPHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide is a novel compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and specific case studies related to this compound.

Synthesis of the Compound

The compound is synthesized through a multi-step reaction involving the formation of the thiadiazole and pyrazolopyrimidine moieties. The synthetic route typically involves:

  • Formation of the Thiadiazole Ring : The 5-ethylsulfanyl group is introduced to create the thiadiazole nucleus.
  • Synthesis of the Pyrazolo[3,4-d]pyrimidine Moiety : This involves cyclization reactions that yield the pyrazolo derivative.
  • Final Coupling : The two moieties are linked via an acetamide bond to form the final product.

Biological Activity Overview

The biological activity of this compound has been evaluated across various biological assays, indicating its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have shown that derivatives containing thiadiazole and pyrazolopyrimidine frameworks exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to N-(5-ethylsulfanyl...) demonstrated effective inhibition against both gram-positive (Staphylococcus aureus, Bacillus cereus) and gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa). In particular, derivatives with enhanced structural features showed improved efficacy against these pathogens .
Bacterial StrainActivity Level
S. aureusModerate
B. cereusHigh
E. coliModerate
P. aeruginosaHigh

Antifungal Activity

The compound also exhibited antifungal activity against Candida albicans, with studies indicating a promising potential for treating fungal infections .

Anticancer Activity

The cytotoxic effects of N-(5-ethylsulfanyl...) have been assessed in various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), PC3 (prostate cancer), HepG2 (liver cancer).
  • IC50 Values : The compound showed IC50 values ranging from 5.69 to 9.36 µM against MCF-7 cells, indicating strong anticancer potential .

Structure–Activity Relationship (SAR)

The SAR analysis revealed that modifications in the substituents on the thiadiazole and pyrazolopyrimidine rings significantly influence biological activity:

  • Substituent Variations : The introduction of various functional groups can enhance or diminish antimicrobial and anticancer activities.
  • Binding Affinity : Molecular docking studies suggest that specific orientations and interactions within target enzymes or receptors correlate with observed biological activities .

Case Study 1: Anticancer Efficacy

In a study focusing on MCF-7 cells, N-(5-ethylsulfanyl...) was shown to induce apoptosis significantly more than standard treatments like sorafenib, suggesting its potential as a lead compound in cancer therapy .

Case Study 2: Antimicrobial Screening

A series of derivatives were screened for antibacterial activity against E. coli and P. aeruginosa. Compounds with additional hydroxyl or amino groups displayed enhanced efficacy, highlighting the importance of structural modifications in developing effective antimicrobial agents .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Differences and Similarities

The target compound shares structural homology with several analogs, differing primarily in the heterocyclic core and substituents. Key comparisons include:

Compound 1 : N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide (CAS 687567-94-8, )
  • Core: Thieno[3,2-d]pyrimidin-4-one vs. pyrazolo[3,4-d]pyrimidin-4-one.
  • Substituents : A 4-nitrophenyl group at position 3 (electron-withdrawing) vs. a phenyl group at position 1 (electron-neutral).
  • Impact : The nitro group in Compound 1 may enhance electrophilicity and binding to charged enzyme pockets, whereas the phenyl group in the target compound could improve hydrophobic interactions.
Compound 2 : N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide (CAS 1091584-55-2, )
  • Core: Triazolo[1,5-a]pyrimidine vs. pyrazolo[3,4-d]pyrimidinone.
  • Substituents : 3,4-Dimethoxyphenyl (polar, hydrogen-bonding) vs. ethylsulfanyl-thiadiazole (lipophilic).
  • Impact : The dimethoxy groups in Compound 2 increase solubility but may reduce membrane permeability compared to the target compound.
Compound 3 : 2-{[4-Cyano-3-({2-[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-2-oxoethyl}sulfanyl)-5-isothiazolyl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-YL)acetamide (CAS 327168-06-9, )
  • Core: Isothiazole vs. pyrazolo-pyrimidinone.
  • Substituents: Dual thiadiazole and cyano groups vs. phenyl-pyrazolo-pyrimidinone.

Physicochemical Properties

Property Target Compound Compound 1 Compound 2
Molecular Weight ~470–480 g/mol (estimated) 476.6 g/mol 442.51 g/mol
XLogP3 ~3.0 (estimated) 3.1 Not reported
Hydrogen Bond Acceptors ~10 10 9
Topological PSA ~210 Ų (estimated) 212 Ų 134 Ų
Rotatable Bonds 6 6 6

Key Observations :

  • Compound 2’s lower TPSA (134 Ų) may favor better membrane penetration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Formation of the pyrazolo[3,4-d]pyrimidinone core via cyclization of 4-phenyl-1H-pyrazol-3-amine derivatives under acidic conditions .
  • Step 2 : Thiolation at the 6-position using Lawesson’s reagent or P₂S₅ to introduce the sulfanyl group .
  • Step 3 : Coupling with 2-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide via nucleophilic substitution (e.g., in DMF with K₂CO₃ as base) .
    • Key Considerations : Optimize reaction temperature (60–80°C) and solvent polarity to prevent byproducts like disulfide formation .

Q. How is the compound characterized structurally and for purity?

  • Techniques :

  • NMR Spectroscopy : Confirm regiochemistry of thiadiazole and pyrazolopyrimidine moieties (e.g., δ 12.5 ppm for NH in acetamide ).
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguity in sulfanyl group orientation using SHELX software for refinement .
    • Purity : HPLC with C18 columns (≥95% purity; mobile phase: acetonitrile/water gradient) .

Q. What are the common side reactions during synthesis, and how are they mitigated?

  • Side Reactions :

  • Oxidation of sulfanyl groups : Minimize by using inert atmospheres (N₂/Ar) and antioxidants like BHT .
  • Ring-opening of thiadiazole : Avoid excess base during coupling steps .
    • Mitigation Strategies : Monitor reactions via TLC and isolate intermediates promptly .

Advanced Research Questions

Q. How can computational modeling predict biological targets and optimize binding affinity?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to screen against kinases (e.g., EGFR, VEGFR) due to pyrazolopyrimidine’s ATP-binding site similarity .
  • MD Simulations : Assess stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) .
    • Validation : Correlate docking scores (e.g., ΔG < −8 kcal/mol) with in vitro IC₅₀ values .

Q. How to resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

  • Assay Conditions : Varying ATP concentrations (1–10 μM) alter competitive binding kinetics .
  • Solubility Issues : Use DMSO ≤0.1% to prevent aggregation artifacts .
    • Resolution : Standardize protocols (e.g., Eurofins Panlabs Kinase Profiler) and validate with orthogonal assays (SPR, ITC) .

Q. What strategies enhance metabolic stability without compromising activity?

  • Approaches :

  • Isosteric Replacement : Swap ethylsulfanyl with trifluoromethyl to reduce CYP450-mediated oxidation .
  • Prodrug Design : Mask acetamide as a tert-butyl carbamate for improved plasma stability .
    • Evaluation : Microsomal stability assays (human liver microsomes, t₁/₂ > 60 min) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.